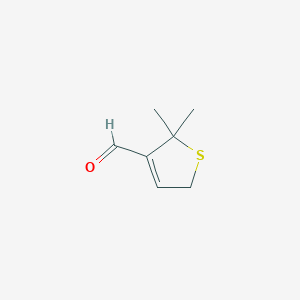
N-(4-(2-morfolino-2-oxoethyl)fenil)ciclohex-3-encarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a morpholino group, a phenyl ring, and a cyclohex-3-enecarboxamide moiety.
Aplicaciones Científicas De Investigación
N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. Studying these conditions is crucial for optimizing its therapeutic use.
Its indole scaffold hints at promising biological activities, making it an intriguing subject for investigation . 🌱🔬
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Morpholino Group: The morpholino group can be synthesized by reacting morpholine with chloroacetyl chloride to form 4-(chloroacetyl)morpholine.
Coupling with the Phenyl Ring: The phenyl ring is then coupled with the morpholino group using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Introduction of the Cyclohex-3-enecarboxamide Moiety: The cyclohex-3-enecarboxamide moiety is introduced through a reaction with cyclohex-3-enecarboxylic acid chloride and the phenyl-morpholino intermediate.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction conditions, and optimizing yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether or methanol.
Substitution: Nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may include alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups attached to the phenyl ring or the morpholino group.
Comparación Con Compuestos Similares
N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as:
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide
N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide
These compounds share the morpholino group and phenyl ring but differ in their carboxamide or sulfonamide moieties, leading to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18(21-10-12-24-13-11-21)14-15-6-8-17(9-7-15)20-19(23)16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXIMHXZJVNDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride](/img/structure/B2556326.png)


![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2556331.png)



![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2556336.png)
![ethyl 4-(1-(4-chlorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine-1-carboxylate](/img/structure/B2556337.png)


![2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2556344.png)
![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)
